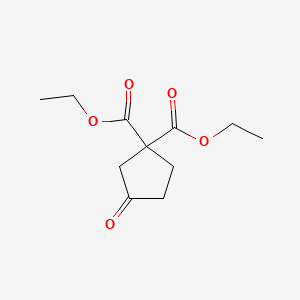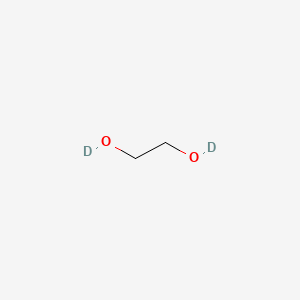
Methyl 4-(naphthalen-1-yl)benzoate
Übersicht
Beschreibung
Methyl 4-(naphthalen-1-yl)benzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly used in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibitors
Methyl 4-(naphthalen-1-yl)benzoate can be used as a corrosion inhibitor. It has been found to be effective in reducing the corrosion of metals . The presence of several attributes in the molecular skeleton, such as nitrogen heteroatoms, aromatic rings, and the ester substituent group (CO2CH3), enhances the availability of non-bonded and π-electrons and creates stable covalent bonds by donating electrons to the metal surface .
Protective Coatings
This compound can be used in the formation of protective coatings. Electrochemical impedance spectroscopy investigations have confirmed the formation of a protective layer at the metal/solution interface . This suggests that Methyl 4-(naphthalen-1-yl)benzoate could be used in the development of protective coatings for various applications.
High-Temperature Applications
The inhibitory efficiency of Methyl 4-(naphthalen-1-yl)benzoate was found to be better than 89% across all temperature ranges . This suggests that it could have potential benefits in high-temperature applications, such as in the manufacturing or processing industries.
Adsorption Trials
Adsorption trials have revealed high effectiveness in corrosion control on mild steel, with Langmuir-based physisorption and chemisorption . This indicates that Methyl 4-(naphthalen-1-yl)benzoate could be used in adsorption applications, potentially in the field of environmental science for the removal of pollutants.
Quantum Chemistry Computations
The impact of electronegative O and N atoms, along with aromatic rings, in forming protective coatings was demonstrated by quantum chemistry computations . This suggests that Methyl 4-(naphthalen-1-yl)benzoate could be used in quantum chemistry computations to study the molecular structure and charge density patterns.
Non-Linear Optical (NLO) Materials
While not directly related to Methyl 4-(naphthalen-1-yl)benzoate, it’s worth noting that naphthalene analogues have been used in the design and development of efficient optical devices due to their applications over a wide area like photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, energy storage devices, etc . Given the structural similarity, Methyl 4-(naphthalen-1-yl)benzoate could potentially have similar applications.
Eigenschaften
IUPAC Name |
methyl 4-naphthalen-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-20-18(19)15-11-9-14(10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFAUQKWNRCBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448933 | |
| Record name | Methyl 4-(naphthalen-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(naphthalen-1-yl)benzoate | |
CAS RN |
229467-26-9 | |
| Record name | Methyl 4-(naphthalen-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)





![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)
![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)